(S)-1-Hydroxy-5-oxopyrrolidine-2-carboxylic acid
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Overview
Description
(S)-1-Hydroxy-5-oxopyrrolidine-2-carboxylic acid is a chiral compound with significant importance in various fields of chemistry and biology. This compound is known for its unique structure, which includes a hydroxyl group, a ketone group, and a carboxylic acid group, making it a versatile molecule for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-1-Hydroxy-5-oxopyrrolidine-2-carboxylic acid can be achieved through several methods. One common approach involves the asymmetric synthesis starting from a suitable chiral precursor. The reaction typically involves the use of chiral catalysts or auxiliaries to ensure the desired stereochemistry.
For example, one method involves the reduction of a chiral pyrrolidinone derivative using a reducing agent such as sodium borohydride in the presence of a chiral ligand. The reaction is carried out under controlled temperature and pH conditions to ensure high yield and enantiomeric purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale asymmetric synthesis using chiral catalysts. The process is optimized for high efficiency and cost-effectiveness, often involving continuous flow reactors and automated systems to maintain consistent reaction conditions and product quality.
Chemical Reactions Analysis
Types of Reactions
(S)-1-Hydroxy-5-oxopyrrolidine-2-carboxylic acid undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The ketone group can be reduced to form a secondary alcohol.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Nucleophiles such as halides or amines can be used in substitution reactions, often in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of 1,5-dioxopyrrolidine-2-carboxylic acid.
Reduction: Formation of (S)-1,5-dihydroxypyrrolidine-2-carboxylic acid.
Substitution: Formation of various substituted pyrrolidine derivatives depending on the nucleophile used.
Scientific Research Applications
(S)-1-Hydroxy-5-oxopyrrolidine-2-carboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
Biology: Studied for its potential role in enzyme inhibition and as a precursor for biologically active compounds.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and antimicrobial properties.
Industry: Utilized in the production of pharmaceuticals and fine chemicals due to its versatile reactivity.
Mechanism of Action
The mechanism of action of (S)-1-Hydroxy-5-oxopyrrolidine-2-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyl and carboxylic acid groups allow it to form hydrogen bonds and ionic interactions with target molecules, influencing their activity and function. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
®-1-Hydroxy-5-oxopyrrolidine-2-carboxylic acid: The enantiomer of the compound, with similar chemical properties but different biological activity.
1,5-Dioxopyrrolidine-2-carboxylic acid: Lacks the hydroxyl group, leading to different reactivity and applications.
(S)-1,5-Dihydroxypyrrolidine-2-carboxylic acid:
Uniqueness
(S)-1-Hydroxy-5-oxopyrrolidine-2-carboxylic acid is unique due to its specific stereochemistry and functional groups, which confer distinct reactivity and biological activity
Biological Activity
(S)-1-Hydroxy-5-oxopyrrolidine-2-carboxylic acid, a derivative of pyrrolidine, has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a comprehensive overview of its biological activity, synthesizing findings from various studies to elucidate its mechanisms, efficacy, and potential applications.
- Molecular Formula : C6H9NO3
- Molecular Weight : 157.14 g/mol
- IUPAC Name : this compound
- CAS Number : 114-83-0
The biological activity of this compound is primarily attributed to its structural composition, which allows it to interact with various biological targets. The compound's ability to function as an inhibitor of certain enzymes and receptors is crucial in its anticancer and antimicrobial activities.
Anticancer Activity
Recent studies have demonstrated that derivatives of 5-oxopyrrolidine, including this compound, exhibit significant anticancer properties. For instance:
- Cell Viability Assays : In vitro studies using A549 human lung adenocarcinoma cells showed that derivatives exert potent cytotoxic effects. The compound's structure significantly influences its activity, with modifications leading to varying levels of efficacy against cancer cells .
- Comparative Studies : When compared to standard chemotherapeutic agents like cisplatin, certain derivatives exhibited comparable or enhanced cytotoxicity, indicating their potential as alternative therapeutic agents .
Antimicrobial Activity
This compound also demonstrates notable antimicrobial properties, particularly against multidrug-resistant strains of bacteria:
- In Vitro Studies : Compounds derived from 5-oxopyrrolidine exhibited selective antimicrobial activity against strains such as Staphylococcus aureus, including those resistant to linezolid and tedizolid. This highlights the compound's potential in addressing antimicrobial resistance .
- Structure-Activity Relationship (SAR) : The antimicrobial efficacy is influenced by the substituents on the pyrrolidine ring. Modifications can enhance or diminish activity against specific pathogens .
Data Table: Biological Activity Overview
Biological Activity | Target Cells/Pathogens | Efficacy | Reference |
---|---|---|---|
Anticancer | A549 (lung cancer) | High | |
Antimicrobial | Staphylococcus aureus | Moderate | |
Antimicrobial | Multidrug-resistant pathogens | High |
Case Study 1: Anticancer Efficacy
A study evaluated the anticancer properties of several 5-oxopyrrolidine derivatives in A549 cells. The results indicated that compounds with specific functional groups demonstrated enhanced cytotoxicity compared to controls, suggesting a structure-dependent mechanism of action.
Case Study 2: Antimicrobial Resistance
Another investigation focused on the antimicrobial activity against multidrug-resistant Staphylococcus aureus. Compounds derived from this compound showed promising results, indicating their potential as novel therapeutic agents against resistant strains.
Properties
Molecular Formula |
C5H7NO4 |
---|---|
Molecular Weight |
145.11 g/mol |
IUPAC Name |
(2S)-1-hydroxy-5-oxopyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C5H7NO4/c7-4-2-1-3(5(8)9)6(4)10/h3,10H,1-2H2,(H,8,9)/t3-/m0/s1 |
InChI Key |
WMDVYOTXOYSOCD-VKHMYHEASA-N |
Isomeric SMILES |
C1CC(=O)N([C@@H]1C(=O)O)O |
Canonical SMILES |
C1CC(=O)N(C1C(=O)O)O |
Origin of Product |
United States |
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